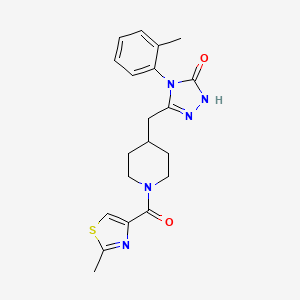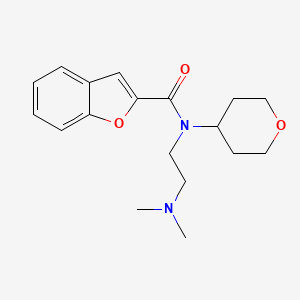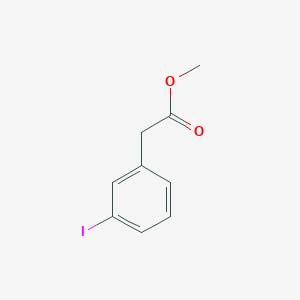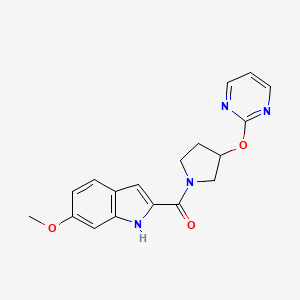
(6-methoxy-1H-indol-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6-methoxy-1H-indol-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone is a versatile material used in scientific research. It has a unique structure that allows for diverse applications, ranging from drug discovery to materials science. The compound belongs to the class of organic compounds known as indoles . These are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Molecular Structure Analysis
The molecular formula of This compound is C20H21N3O2 . The compound has a molecular weight of 335.4 g/mol . The InChIKey of the compound is XTABQVKCUOFNDU-UHFFFAOYSA-N . The Canonical SMILES of the compound is COC1=CC2=C (C=C1)C=C (N2)C (=O)N3CCCCC3C4=CN=CC=C4 .
Physical And Chemical Properties Analysis
The compound This compound has several computed properties . It has a XLogP3-AA of 3.1, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has three rotatable bonds . The topological polar surface area of the compound is 58.2 Ų . The compound has a complexity of 472 .
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
Studies on structurally similar compounds provide insights into their molecular geometry, crystal structure, and intermolecular interactions. For example, research on a related compound, 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, highlighted its molecular geometry and weak intermolecular hydrogen bonding, which could influence its reactivity and interaction with biological molecules (Butcher, Bakare, & John, 2006).
Synthetic Applications
Compounds containing pyrrolidine and pyrimidine units, similar to the one , have been synthesized and characterized, offering potential pathways for the synthesis of complex organic molecules. For instance, the synthesis and crystal structure analysis of compounds like (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) Methanone demonstrate the versatility of these structural motifs in creating compounds with specific molecular arrangements (Lakshminarayana et al., 2009).
Potential for Medical Imaging Applications
The synthesis of radiolabeled compounds for medical imaging, such as PET scans in Parkinson's disease research, illustrates the utility of related molecular frameworks. The synthesis of [11C]HG-10-102-01, a compound designed for imaging LRRK2 enzyme activity, shows how modifications to these structures can create probes for biomedical research (Wang, Gao, Xu, & Zheng, 2017).
Chemical Reactivity and Synthesis of Pyrrolidines
The stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloadditions showcases the reactivity of compounds with pyrrolidine units, leading to enantiomerically pure products with diverse stereochemistry. This has implications for the synthesis of biologically active compounds and pharmaceuticals (Oliveira Udry, Repetto, & Varela, 2014).
Electrophysiological Studies
The investigation of dihydropyrazolopyrimidines as blockers of the I(Kur) current demonstrates the potential of pyrimidine-containing compounds in the development of therapeutic agents targeting specific ion channels, which could be relevant for cardiovascular diseases (Finlay et al., 2012).
Wirkmechanismus
Indole Derivatives
Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Pyrimidine-Containing Compounds
Pyrimidine derivatives have also been studied for their biological activities. For example, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been investigated as novel CDK2 inhibitors .
Eigenschaften
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-13-4-3-12-9-16(21-15(12)10-13)17(23)22-8-5-14(11-22)25-18-19-6-2-7-20-18/h2-4,6-7,9-10,14,21H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYCDTPGYRQGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)

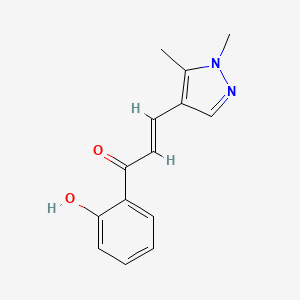

![5-ethyl-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2530417.png)

![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)

![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
